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Introduction and Scientific Context
The recovery and purification of Palladium (Pd), a critical platinum-group metal, is of immense

importance across various industries, including pharmaceuticals for catalysis, electronics, and

automotive applications.[1] Solvent extraction, a hydrometallurgical technique, offers a robust

and scalable method for selectively separating metal ions from complex aqueous solutions.[2]

This application note details a comprehensive experimental setup and protocol for the solvent

extraction of Palladium(II) from hydrochloric acid (HCl) solutions using N-methyldioctylamine

(MIDOA), a tertiary amine extractant.

MIDOA acts as a soft ligand, making it particularly effective for extracting soft acid metals like

Palladium(II) when they exist as anionic complexes.[3] In acidic chloride media, Palladium(II)

predominantly forms the stable square planar tetrachloropalladate(II) anion, [PdCl₄]²⁻. The

extraction process leverages an anion exchange mechanism, where the MIDOA extractant,

protonated by the acid, facilitates the transfer of this palladium complex from the aqueous
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phase to an immiscible organic phase. This protocol is designed to be a self-validating system,

detailing the extraction, stripping (back-extraction), and analytical verification steps to ensure a

high-purity recovery of palladium.

The Chemical Rationale: Mechanism of Extraction
The efficacy of MIDOA in this system is rooted in fundamental principles of coordination

chemistry. The process can be dissected into two primary steps:

Protonation of the Extractant: The tertiary amine, MIDOA (represented as R₃N), is a basic

extractant. In the presence of hydrochloric acid from the aqueous phase, the nitrogen atom

of MIDOA is protonated, forming a tertiary ammonium salt which resides in the organic

phase.[4][5]

Equation 1: Protonation of MIDOA R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌

Anion Exchange: The protonated MIDOA, now an ammonium cation, forms an ion pair with

the tetrachloropalladate(II) anion present in the aqueous phase. This neutral, hydrophobic

complex is highly soluble in the organic diluent, thus driving the extraction from the aqueous

phase.[6]

Equation 2: Anion Exchange and Extraction of Palladium Complex 2 + [PdCl₄]²⁻(aq) ⇌ +

2Cl⁻(aq)

This mechanism is highly selective for anionic metal complexes, providing a basis for

separating palladium from cations of other metals that do not form stable anionic chloro-

complexes under these conditions.
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Caption: Anion exchange mechanism for Palladium(II) extraction with MIDOA.

Materials and Instrumentation
Reagents and Chemicals
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Reagent Grade Supplier Notes

N-Methyldioctylamine

(MIDOA), C₁₇H₃₇N
≥96% e.g., Santa Cruz Bio.

CAS: 4455-26-9. A

severe skin irritant.[3]

Toluene ACS Grade e.g., Fisher Sci.
Diluent for the organic

phase.

Palladium(II) Chloride

(PdCl₂)
Analytical Standard e.g., Sigma-Aldrich

For preparation of

aqueous stock

solution.

Hydrochloric Acid

(HCl), 37%
ACS Grade e.g., VWR

For preparing

aqueous phase and

stripping solutions.

Thiourea (CH₄N₂S) ACS Grade e.g., Sigma-Aldrich For stripping solution.

Nitric Acid (HNO₃),

69%
Trace Metal Grade e.g., Fisher Sci.

For sample digestion

prior to ICP-OES

analysis.

Argon (Ar) High Purity (5.0) Local Supplier
For ICP-OES plasma

generation.

Palladium Standard

for ICP
1000 mg/L e.g., Agilent

For calibration of ICP-

OES.

Deionized Water 18.2 MΩ·cm In-house system
For all aqueous

solution preparations.

Instrumentation
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Instrument Model Example Purpose

ICP-OES Spectrometer Agilent 5110

Quantification of palladium in

aqueous and organic phases.

[5]

pH Meter Mettler Toledo SevenCompact
Adjustment of aqueous phase

acidity.

Mechanical Wrist Shaker Burrell Scientific Model 75
To ensure thorough mixing of

aqueous and organic phases.

Centrifuge Eppendorf 5810 R
To aid in the separation of

phases, if emulsions form.

Analytical Balance Sartorius Quintix Accurate weighing of reagents.

Glass Separatory Funnels 250 mL

For performing the liquid-liquid

extraction and phase

separation.

Experimental Protocols
This section provides a step-by-step methodology for a complete, self-validating extraction and

recovery of Palladium(II). The protocol is designed as a closed loop, where the final analytical

results validate the efficiency of the preceding steps.
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Caption: Overall experimental workflow for MIDOA solvent extraction of Palladium.

Protocol 4.1: Preparation of Solutions
Aqueous Phase (Feed Solution):
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Prepare a 1 g/L Palladium stock solution by dissolving the appropriate amount of PdCl₂ in 1

M HCl. Gentle heating may be required.

Dilute this stock solution with 0.1 M HCl to create a working feed solution with a palladium

concentration of 100 mg/L. The acidity of the aqueous phase is a critical parameter

influencing extraction efficiency.[7]

Organic Phase (Extractant Solution):

Prepare a 0.1 M MIDOA solution in toluene. This corresponds to approximately 25.55 g of

MIDOA per liter of toluene.

Ensure the solution is completely homogenous.

Stripping Solution:

Prepare a solution of 0.5 M Thiourea in 0.5 M HCl. To do this, dissolve 38.06 g of thiourea in

1 liter of 0.5 M HCl.

Protocol 4.2: Solvent Extraction Procedure
Place 50 mL of the aqueous feed solution (100 mg/L Pd in 0.1 M HCl) into a 250 mL

separatory funnel.

Add 50 mL of the organic phase (0.1 M MIDOA in toluene), establishing an organic to

aqueous (O/A) phase ratio of 1:1.

Secure the stopper on the separatory funnel. While holding the stopper firmly, invert the

funnel and open the stopcock to vent any pressure.[8]

Agitate the mixture on a mechanical wrist shaker for 30 minutes to ensure equilibrium is

reached.[9] Periodically vent the funnel.

After shaking, clamp the separatory funnel to a ring stand and allow the two phases to

separate completely (typically 15-20 minutes).

Carefully drain the lower aqueous phase (now termed the "raffinate") into a clean, labeled

beaker.
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Drain the upper organic phase (now termed the "loaded organic") through the top of the

funnel into a separate labeled beaker to avoid contamination.

Take a precisely measured sample from both the raffinate and the loaded organic phase for

analysis (see Protocol 4.4).

Protocol 4.3: Stripping (Back-Extraction) Procedure
Place the known volume of the loaded organic phase into a clean separatory funnel.

Add an equal volume of the stripping solution (0.5 M Thiourea in 0.5 M HCl), maintaining an

O/A ratio of 1:1.

Agitate the mixture for 30 minutes using the mechanical shaker, venting periodically.

Thiourea is a strong complexing agent that will displace the palladium from the MIDOA

complex back into the aqueous phase.[1]

Allow the phases to separate as before.

Drain the lower aqueous phase (the "strip solution," containing the recovered palladium) and

the upper organic phase (the "barren organic") into separate, labeled beakers.

Take precisely measured samples from both the strip solution and the barren organic for

analysis.

Protocol 4.4: Analytical Determination by ICP-OES
The concentration of palladium in all collected samples will be determined by Inductively

Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Calibration: Prepare a series of palladium standards (e.g., 1, 5, 10, 25, 50, 100 mg/L) by

diluting the 1000 mg/L ICP standard with a matrix matching that of the samples (e.g., 0.1 M

HCl for aqueous samples).

Aqueous Sample Preparation: The raffinate and strip solution samples can typically be

analyzed after appropriate dilution with 2% HNO₃ to fall within the calibration range.
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Organic Sample Preparation: The loaded and barren organic samples cannot be directly

introduced into the ICP-OES. They must be diluted with an appropriate organic solvent blank

(e.g., kerosene or a specialized organic solvent for ICP) or subjected to acid digestion to

transfer the analyte to an aqueous matrix. A common method is to evaporate the organic

solvent and then digest the residue with aqua regia (a 3:1 mixture of concentrated HCl and

HNO₃), followed by dilution with deionized water.

Analysis: Aspirate the prepared samples and standards into the ICP-OES and measure the

emission intensity at a characteristic palladium wavelength (e.g., 340.458 nm).

Calculations:

Distribution Ratio (D):D = [Pd]org / [Pd]aq

Extraction Efficiency (%E):%E = (D / (D + (Vaq / Vorg))) * 100

Stripping Efficiency (%S):%S = ([Pd]strip * Vstrip) / ([Pd]loaded_org * Vloaded_org) * 100

Mass Balance: The total mass of palladium in the raffinate and loaded organic phase

should equal the initial mass in the feed solution. Similarly, the mass of palladium in the

strip solution and barren organic should equal the mass in the loaded organic phase.

Expected Results and Data Presentation
Under the conditions specified in this protocol, a high extraction and stripping efficiency for

palladium is expected. The following table summarizes the anticipated quantitative results.
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Parameter Symbol Formula Expected Value

Extraction

Distribution Ratio D [Pd]org / [Pd]aq >100

Extraction Efficiency %E

([Pd]initial_aq -

[Pd]raffinate) /

[Pd]initial_aq * 100

>99%

Stripping

Stripping Efficiency %S

[Pd]strip /

([Pd]loaded_org *

(Vorg/Vstrip)) * 100

>99%

Overall

Overall Recovery %R

([Pd]strip * Vstrip) /

([Pd]initial_aq *

Vinitial_aq) * 100

>98%

Note: These are expected values based on analogous tertiary amine systems. Actual results

should be determined experimentally.

Safety and Handling
N-Methyldioctylamine (MIDOA): Causes skin irritation and serious eye irritation. May cause

respiratory irritation. It is very toxic to aquatic life.[3] Always handle in a well-ventilated fume

hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant

gloves (nitrile or neoprene), safety goggles, and a lab coat.

Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye

irritation. Handle only in a fume hood away from ignition sources.

Acids (HCl, HNO₃): Corrosive. Cause severe skin burns and eye damage. Handle with

extreme care, using appropriate PPE. Always add acid to water, never the other way around.

Waste Disposal: All organic and acidic aqueous waste must be collected in appropriately

labeled hazardous waste containers for disposal according to institutional and local
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regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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